molecular formula C17H18N4OS B2674385 N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1796976-02-7

N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2674385
CAS No.: 1796976-02-7
M. Wt: 326.42
InChI Key: NGRNDPNNYFUGBD-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanothiolan ring, a pyrazole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

    Formation of the Cyanothiolan Ring: The cyanothiolan ring is formed through a cyclization reaction involving a thiol and a nitrile compound under basic conditions.

    Coupling to Form the Final Compound: The final step involves coupling the cyanothiolan ring with the pyrazole core through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, in the presence of a base or acid catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-3-5-14(6-4-12)21-13(2)9-15(20-21)16(22)19-17(10-18)7-8-23-11-17/h3-6,9H,7-8,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNDPNNYFUGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3(CCSC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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